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molecular formula C8H6BrNOS B8768224 8-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

8-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B8768224
M. Wt: 244.11 g/mol
InChI Key: JRSQZZAMBSRRPL-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

A mixture of ethyl 2-((2-bromo-6-nitrophenyl)thio)acetate (3.64 g, 11.37 mmol) and iron (6.35 g, 114 mmol) in acetic acid (56.8 ml) was stirred at 90° C. for 1.5 h and at room temperature overnight. The mixture was filtered through CELITE®, washed with methanol, followed by hot CHCl3:MeOH:AcOH (1:1:1) till most of the compound came off the CELITE®. The filtrated was concentrated and re-dissolved in EtOAc. The organic solution was washed with water, dried over MgSO4, filtered, and concentrated to afford the title compound (2.59 g, 90% yield). LCMS, [M+H]+=246.0. 1H NMR (400 MHz, DMSO-d6) δ 7.27 (dd, J=8.0, 1.0 Hz, 1H), 7.10 (t, J=8.0 Hz, 1H), 6.97 (dd, J=8.0, 1.0 Hz, 1H), 3.53 (s, 2H).
Name
ethyl 2-((2-bromo-6-nitrophenyl)thio)acetate
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
56.8 mL
Type
solvent
Reaction Step One
Name
Quantity
6.35 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[S:11][CH2:12][C:13]([O:15]CC)=O>C(O)(=O)C.[Fe]>[Br:1][C:2]1[C:3]2[S:11][CH2:12][C:13](=[O:15])[NH:8][C:4]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
ethyl 2-((2-bromo-6-nitrophenyl)thio)acetate
Quantity
3.64 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])SCC(=O)OCC
Name
Quantity
56.8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
6.35 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 1.5 h and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through CELITE®
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in EtOAc
WASH
Type
WASH
Details
The organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=CC2=C1SCC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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